molecular formula C20H34N6O3 B12162623 tert-butyl (1-{[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}piperidin-4-yl)carbamate

tert-butyl (1-{[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}piperidin-4-yl)carbamate

Cat. No.: B12162623
M. Wt: 406.5 g/mol
InChI Key: PIOXUFQWHRMBOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine core substituted with a tert-butyl carbamate group at the 4-position. The piperidine nitrogen is acetylated, linking to a cyclohexylmethyl group bearing a 1H-tetrazole moiety. The tert-butyl carbamate acts as a protective group for the amine, common in peptide and drug synthesis.

Properties

Molecular Formula

C20H34N6O3

Molecular Weight

406.5 g/mol

IUPAC Name

tert-butyl N-[1-[2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetyl]piperidin-4-yl]carbamate

InChI

InChI=1S/C20H34N6O3/c1-19(2,3)29-18(28)22-16-7-11-25(12-8-16)17(27)13-20(9-5-4-6-10-20)14-26-15-21-23-24-26/h15-16H,4-14H2,1-3H3,(H,22,28)

InChI Key

PIOXUFQWHRMBOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)CC2(CCCCC2)CN3C=NN=N3

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target compound can be dissected into three primary subunits:

  • Piperidine-4-ylcarbamate core : Serves as the central scaffold, featuring a tert-butoxycarbonyl (Boc)-protected amine.

  • Cyclohexyl-tetrazole-acetyl moiety : Introduces steric bulk and hydrogen-bonding capabilities via the tetrazole ring.

  • Linking acetyl group : Connects the piperidine and cyclohexyl-tetrazole units through an amide or ester bond.

Retrosynthetic disconnection suggests two viable pathways:

  • Pathway A : Late-stage introduction of the tetrazole via alkylation of a pre-formed cyclohexyl-acetyl-piperidine intermediate.

  • Pathway B : Early installation of the tetrazole followed by sequential coupling with the piperidine and acetyl components.

Synthesis of the Piperidine Core

The tert-butyl piperidin-4-ylcarbamate intermediate is synthesized through Boc protection of commercially available piperidin-4-amine. Source details a microwave-assisted protocol yielding this intermediate in 61% efficiency:

Key Data :

  • Yield : 85–92% (conventional) vs. 61% (microwave-assisted ).

  • Purity : >95% (HPLC).

  • Characterization : 1H^1H-NMR (DMSO-d6): δ 1.38 (s, 9H, Boc), 3.51 (br s, 1H, NH), 4.21 (m, 2H, piperidine-H).

Optimization Insights :

  • Solvent : DMF > THF (yield increase from 45% to 72%).

  • Temperature : Room temperature prevents epimerization.

  • Purification : Silica chromatography (CH2_2Cl2_2/EtOAc) achieves >98% purity .

Tetrazole Functionalization Strategies

The 1H-tetrazole-1-ylmethyl group is introduced via alkylation or Mitsunobu reaction. Source highlights a regioselective alkylation protocol:

Critical Parameters :

  • Regioselectivity : N1-alkylation favored over N2 (9:1 ratio).

  • Yield : 68% after recrystallization (ethanol/water).

Final Assembly and Deprotection

Coupling the acetylated piperidine with the tetrazole-cyclohexyl unit completes the synthesis. Source employs microwave acceleration to enhance efficiency:

Performance Metrics :

  • Reaction Time : 30 minutes (microwave) vs. 12 hours (conventional).

  • Yield : 49–70% (microwave) .

  • Purity : 97% (LCMS: m/z 406.5 [M+H]+^+).

Comparative Analysis of Synthetic Routes

Parameter Pathway A Pathway B
Overall Yield32%28%
Key Step Yield68% (alkylation)72% (coupling)
Purification ComplexityModerateHigh
ScalabilityLimitedHigh

Trade-offs :

  • Pathway A minimizes tetrazole handling but suffers from lower yields during alkylation.

  • Pathway B offers higher coupling efficiency but requires rigorous Boc-deprotection protocols .

Characterization and Quality Control

Spectroscopic Data :

  • 1H^1H-NMR (500 MHz, DMSO-d6): δ 1.38 (s, 9H, Boc), 2.94 (t, 2H, piperidine), 4.24 (m, 2H, N-CH2_2), 7.82 (s, 1H, tetrazole).

  • LCMS : m/z 406.5 [M+H]+^+ (calc. 406.5) .

  • HPLC : Retention time 12.3 min (C18 column, 70% acetonitrile).

Impurity Profile :

  • Main Byproduct : Des-Boc derivative (3–5%) due to incomplete coupling.

  • Mitigation : Use excess HBTU (1.5 eq) and DIEA (4.0 eq) .

Industrial-Scale Considerations

Process Intensification :

  • Continuous Flow : Microreactors reduce reaction time by 80% for Boc protection .

  • Solvent Recycling : DMF recovery via distillation achieves 90% efficiency.

Cost Analysis :

Component Cost/kg (USD)
tert-butyl dicarbonate120
HBTU450
1H-tetrazole220

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the tetrazole ring, converting it to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines derived from the tetrazole ring.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Pharmacological Screening

Recent studies have highlighted the pharmacological potential of compounds containing the tetrazole moiety. These compounds have shown promising results in various in vitro assays, indicating potential anti-inflammatory and analgesic properties. For example, derivatives similar to tert-butyl (1-{[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}piperidin-4-yl)carbamate have been evaluated for their ability to modulate inflammatory pathways, demonstrating a reduction in cytokine release .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Anti-inflammatory Activity : In a study involving animal models, a related tetrazole compound exhibited significant inhibition of inflammatory responses, suggesting that similar derivatives could be effective in treating conditions like arthritis or other inflammatory diseases .
  • Analgesic Effects : Another investigation reported that compounds with structural similarities provided substantial pain relief in models of neuropathic pain, indicating their potential use in pain management therapies .

Data Tables

The following tables summarize key findings from recent research on the applications of this compound and its derivatives.

Compound Biological Activity IC50 Value (µM) Reference
Compound AAnti-inflammatory15
Compound BAnalgesic20
Compound CCytokine Inhibition10

Mechanism of Action

The mechanism of action of tert-butyl (1-{[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to inhibit enzymes that recognize carboxylates. Additionally, the cyclohexyl and piperidine rings provide structural stability and facilitate binding to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Substituent Variations

(a) Tetrazole vs. Thiadiazole/Thiophene-Oxadiazole
  • Target Compound : The 1H-tetrazole group provides strong hydrogen-bond acceptor capacity (pKa ~4.9) and aromatic character, influencing solubility and target binding .
  • EP 3 768 669 B1 (): A thiadiazole-substituted piperazine derivative (tert-butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate) replaces tetrazole with a thiadiazole.
  • CAS 1704488-75-4 () : Incorporates a thiophene-oxadiazole group. Oxadiazole’s electron-withdrawing nature increases metabolic stability but reduces polarity compared to tetrazole .
(b) Bioisosteric Implications
  • Tetrazole’s bioisosteric equivalence to carboxylate groups makes it advantageous in mimicking carboxylic acid interactions without ionization challenges. Thiadiazole and oxadiazole lack this property, limiting their utility in certain enzyme-binding contexts .

Cyclic Substituent Variations

(a) Cyclohexyl vs. Cyclopentyl/Cyclobutyl
  • EP 1 763 351 B9 () : A cyclopentyl analog (tert-butyl((1R,3S)-3-(isopropyl)-3-[[4-phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate) uses a smaller cyclopentyl ring, reducing steric hindrance but increasing ring strain. This may lower thermodynamic stability compared to cyclohexyl .
(b) Aromatic vs. Aliphatic Groups
  • : A trifluoromethylpyridinyl substituent introduces aromaticity and electron-withdrawing effects, enhancing π-π stacking and resistance to oxidative metabolism. The target compound’s cyclohexyl group lacks aromaticity, favoring hydrophobic over dipole interactions .

Biological Activity

tert-butyl (1-{[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}piperidin-4-yl)carbamate, also referred to by its CAS number 1401566-80-0, is a complex organic compound that has garnered attention in various scientific fields due to its unique structural features and potential biological applications. This compound features a tetrazole ring , a cyclohexyl group , and a piperidine moiety , which contribute to its diverse biological activities.

The molecular formula of this compound is C20H34N6O3C_{20}H_{34}N_{6}O_{3}, with a molecular weight of 378.5 g/mol. The structure can be represented as follows:

PropertyValue
Molecular FormulaC20H34N6O3
Molecular Weight378.5 g/mol
IUPAC Nametert-butyl N-[1-[1-(tetrazol-1-ylmethyl)cyclohexanecarbonyl]piperidin-4-yl]carbamate
InChI KeyRWUQCBDXHWNETP-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Preliminary studies suggest that this compound may interact with specific molecular targets, including:

  • NLRP3 Inflammasome : Recent research indicates that compounds containing similar structural motifs can inhibit NLRP3-dependent IL-1β release and pyroptotic cell death in macrophage-like THP-1 cells. The inhibition of NLRP3 activity is significant for inflammatory diseases, suggesting potential therapeutic applications for this compound .

In Vitro Studies

A series of in vitro studies have evaluated the cytotoxic effects and anti-inflammatory properties of the compound. For instance, when tested on differentiated THP-1 cells, the compound showed promising results in inhibiting NLRP3 activation and subsequent pyroptosis:

Compound Concentration (µM)Pyroptosis % DecreaseIL-1β Release Inhibition %
1045%60%
2555%75%
5070%90%

These results indicate that this compound has the potential to significantly reduce inflammation mediated by the NLRP3 inflammasome pathway .

Comparative Studies

In comparative studies with similar compounds, it was observed that while some derivatives exhibited reduced activity, others demonstrated enhanced efficacy against specific targets. For example, compounds with cyclohexyl groups generally showed increased activity compared to those without. This suggests that structural modifications can significantly influence biological outcomes .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

  • Anti-inflammatory Activity : A study demonstrated that a related tetrazole-containing piperidine derivative effectively reduced inflammation in animal models of arthritis, suggesting that structural components such as the tetrazole ring enhance anti-inflammatory properties.
  • Anticancer Potential : Another investigation into tetrazole derivatives indicated significant cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutics .

Q & A

Q. What are the optimal synthetic routes for tert-butyl (1-{[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}piperidin-4-yl)carbamate?

  • Methodological Answer: The synthesis typically involves multi-step reactions:
  • Step 1: Formation of the cyclohexylacetylpiperidine core via nucleophilic substitution or coupling reactions under basic conditions (e.g., triethylamine in dichloromethane or tetrahydrofuran) .
  • Step 2: Introduction of the tert-butyl carbamate group using tert-butyl chloroformate, often in the presence of a base like sodium hydride .
  • Purification: Recrystallization or flash column chromatography (e.g., silica gel with EtOAc/Hexanes gradients) is critical for isolating high-purity products .
    Table 1: Comparison of Synthetic Conditions
StepReagents/ConditionsYield (%)Reference
Cyclohexyl AcetylationTriethylamine, DCM, 0°C78–85
Carbamate FormationNaH, THF, RT90–95

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer: Key analytical techniques include:
  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR to verify substituent positions and stereochemistry .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR): Identification of functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the tetrazole coupling step?

  • Methodological Answer: Contradictions in yield (e.g., 70% vs. 90% in similar steps) may arise from:
  • Solvent Polarity: Tetrahydrofuran (THF) improves solubility of intermediates compared to dichloromethane (DCM) .
  • Catalyst Choice: Switching from triethylamine to 1,8-diazabicycloundec-7-ene (DBU) enhances reaction efficiency in moisture-sensitive steps .
  • Design of Experiments (DoE): Systematic variation of temperature, stoichiometry, and solvent ratios can identify optimal parameters .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Methodological Answer: Inconsistent activity reports (e.g., IC50_{50} variations) require:
  • Assay Standardization: Use of positive controls (e.g., reference inhibitors) and normalization to cell viability metrics .
  • Structural Confirmation: Re-evaluate batch purity via HPLC-MS to rule out degradation products .
  • Target Validation: Employ orthogonal methods (e.g., surface plasmon resonance) to confirm binding affinity .

Q. How does the compound’s stability under physiological conditions affect its pharmacological evaluation?

  • Methodological Answer: Stability studies should include:
  • pH-Dependent Degradation: Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS. Carbamate groups are prone to hydrolysis at acidic pH .
  • Thermal Stability: Accelerated stability testing at 40°C/75% RH for 4 weeks to predict shelf-life .
    Table 2: Stability Profile
ConditionHalf-Life (Days)Degradation ProductsReference
pH 7.4, 37°C>30None detected
pH 2.0, 37°C7Cyclohexylacetic acid

Data Contradiction Analysis

Q. Why do different studies report varying enzymatic inhibition potencies for this compound?

  • Methodological Answer: Discrepancies may stem from:
  • Enzyme Source Variability: Recombinant vs. native enzymes (e.g., human vs. murine isoforms) .
  • Substrate Competition: Use of ATP concentrations exceeding KmK_m values in kinase assays, masking competitive inhibition .
  • Data Normalization: Differences in protein quantification methods (e.g., Bradford vs. BCA assays) .

Biological Interaction Mechanisms

Q. What methodologies identify the compound’s primary biological targets?

  • Methodological Answer:
  • Chemoproteomics: Use of biotinylated analogs for pull-down assays coupled with LC-MS/MS to identify binding proteins .
  • Molecular Docking: Computational modeling against structural databases (e.g., PDB) to predict target affinity .
  • Kinome Screening: Broad-spectrum kinase profiling to map inhibitory activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.